molecular formula C13H24N2O2 B12848651 (4aS,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate

(4aS,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No.: B12848651
M. Wt: 240.34 g/mol
InChI Key: XMNLSMUWYYKSRJ-QWRGUYRKSA-N
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Description

(4aS,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique bicyclic structure, which includes a tert-butyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the naphthyridine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, using tert-butyl halides in the presence of a strong base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the carboxylate ester. This can be done using standard esterification reagents such as alcohols and acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-10-4-6-14-8-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m0/s1

InChI Key

XMNLSMUWYYKSRJ-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CCNC[C@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCNCC2C1

Origin of Product

United States

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